molecular formula C24H20ClN3OS B11316794 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316794
M. Wt: 434.0 g/mol
InChI Key: WRONZAVJTBZZHL-UHFFFAOYSA-N
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Description

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[d]pyrimidine core, which is fused with a naphthalene ring and substituted with an amino group, a sulfanyl group, and a chlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a naphthylamine derivative with a chlorophenyl-substituted cyclopentapyrimidine precursor. The reaction conditions often include the use of strong bases such as sodium hydroxide or ethoxide as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of key biological processes, such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and its cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H20ClN3OS

Molecular Weight

434.0 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C24H20ClN3OS/c25-16-11-13-17(14-12-16)28-21-10-4-9-20(21)23(27-24(28)29)30-22(26)19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,11-14,22H,4,9-10,26H2

InChI Key

WRONZAVJTBZZHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SC(C3=CC=CC4=CC=CC=C43)N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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